
4-Methylidenenon-8-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidenenon-8-ynal is an organic compound with the molecular formula C10H14O. It contains a total of 24 bonds, including 10 non-hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, and 1 aldehyde group (aliphatic) . This compound is known for its unique structure, which includes both an alkyne and an aldehyde functional group.
Méthodes De Préparation
The synthesis of 4-Methylidenenon-8-ynal can be achieved through various synthetic routes. One notable method involves the N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This reaction is known for its broad substrate scope and mild conditions . Additionally, an oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates has been discussed in the literature
Analyse Des Réactions Chimiques
4-Methylidenenon-8-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The alkyne group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Methylidenenon-8-ynal has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block in organic synthesis, allowing researchers to construct more complex molecules. In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mécanisme D'action
The mechanism of action of 4-Methylidenenon-8-ynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and drug development .
Comparaison Avec Des Composés Similaires
4-Methylidenenon-8-ynal can be compared with other similar compounds, such as:
2-Methylidenenon-8-ynal: Similar structure but with a different position of the methylidene group.
4-Methylidenenon-6-ynal: Similar structure but with a different position of the alkyne group.
Propriétés
Numéro CAS |
917989-36-7 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-methylidenenon-8-ynal |
InChI |
InChI=1S/C10H14O/c1-3-4-5-7-10(2)8-6-9-11/h1,9H,2,4-8H2 |
Clé InChI |
DNIIZQCJUZFVHY-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCCC#C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
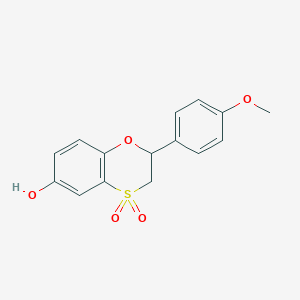
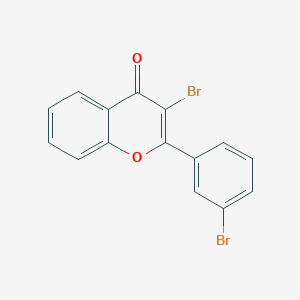


![Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester](/img/structure/B14181495.png)
![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)

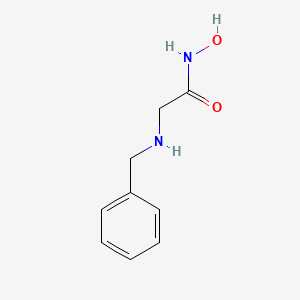
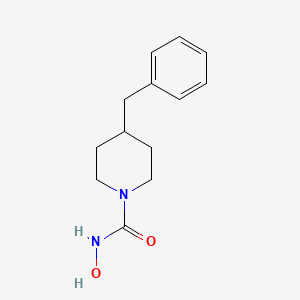
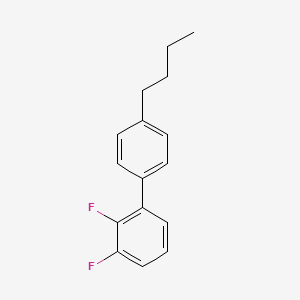
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

